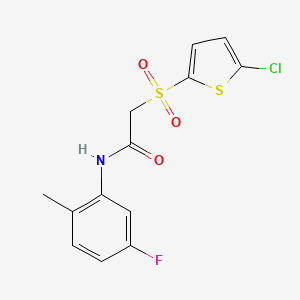
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as "Compound X" and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Anticancer Activity
Research on sulfonamide derivatives, including compounds with structural similarities to "2-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-fluoro-2-methylphenyl)acetamide," has shown promising anticancer properties. For instance, a study highlighted the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines, indicating the potential of such compounds in cancer treatment research (Ghorab et al., 2015).
Modulation of Immune Response
Certain synthetic compounds, including sulfonamide-based molecules, have been shown to modulate the immune response to tumors. A study reported that N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, a compound with a sulfonamide moiety, could modify the reactivity of lymphoid cell populations and enhance the immune response to tumors, suggesting a potential application in immunotherapy (Wang et al., 2004).
Antimicrobial Activity
Compounds featuring sulfonamide groups have been extensively studied for their antimicrobial properties. Research involving the synthesis and antimicrobial evaluation of various sulfonamide derivatives has demonstrated their effectiveness against a range of bacterial and fungal strains. This highlights the role of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Metabolic Stability and Drug Development
Studies on the structure-activity relationships of pharmaceutical compounds have explored modifications to improve metabolic stability and efficacy. For example, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have looked at various heterocycles to reduce metabolic deacetylation, enhancing the drug's stability and effectiveness (Stec et al., 2011).
Photovoltaic and Photophysical Studies
Sulfonamide derivatives have also been examined for their photophysical properties and potential application in photovoltaic devices. Studies have focused on the synthesis and characterization of compounds, analyzing their light harvesting efficiency and electron injection properties, which are crucial for applications in dye-sensitized solar cells (Mary et al., 2020).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(15)6-10(8)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUACDISNYOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

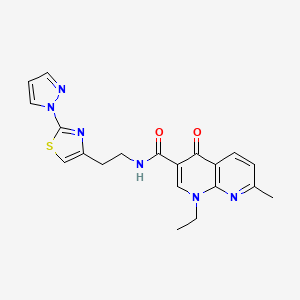
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)
![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)
![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)
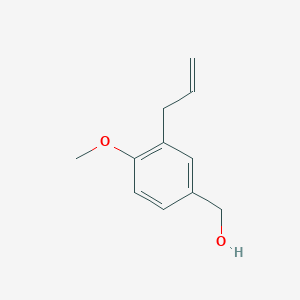
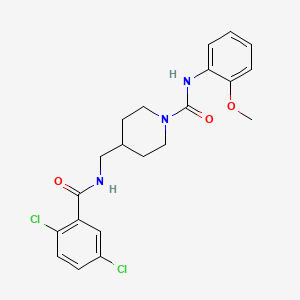
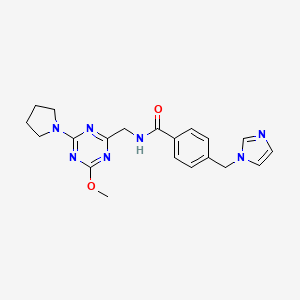
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

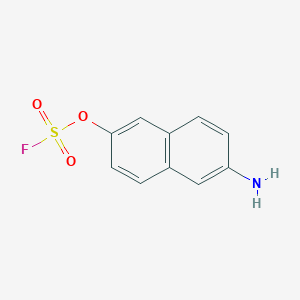
![8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827337.png)
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)